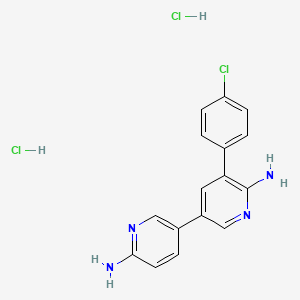

5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism of action:

PF 06260933 dihydrochloride acts as an inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4), also known as Hematopoietic Cell Kinase (HGK) []. Additionally, it exhibits inhibitory effects on Ste20-like kinases, namely MINK and TNIK []. These kinases play a crucial role in various cellular processes, including glucose metabolism and insulin signaling []. By inhibiting these kinases, PF 06260933 dihydrochloride is thought to influence blood sugar regulation, potentially offering a therapeutic avenue for type 2 diabetes.

Preclinical studies:

Studies conducted in mice have demonstrated that PF 06260933 dihydrochloride is orally active and effective in improving fasting hyperglycemia, a condition characterized by elevated blood sugar levels after an overnight fast []. These findings suggest its potential as an orally administered treatment option for type 2 diabetes.

5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine; dihydrochloride is a complex organic compound characterized by its unique structure that combines multiple heterocyclic rings. The compound features a pyridine core substituted with an amino group and a chlorophenyl moiety, which contributes to its potential biological activities. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound, enhancing its solubility and stability in aqueous environments.

PF 06260933 dihydrochloride acts as a selective inhibitor of MAP4K4, a protein kinase involved in various cellular signaling pathways [, ]. It binds to the ATP-binding pocket of MAP4K4, preventing it from transferring a phosphate group to its downstream target, thereby inhibiting the specific signaling cascade []. Studies suggest that by inhibiting MAP4K4, PF 06260933 dihydrochloride improves blood sugar control in diabetic mice []. However, the exact mechanism by which it regulates blood sugar needs further investigation.

The chemical reactivity of 5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the chlorophenyl group can undergo electrophilic aromatic substitution. Additionally, the compound may engage in protonation-deprotonation equilibria, especially in acidic or basic conditions due to the presence of both basic (amino) and acidic (pyridine nitrogen) sites.

Research indicates that compounds similar to 5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine exhibit significant biological activities, particularly as inhibitors of certain kinases. These kinase inhibitors are essential in regulating various cellular processes, including cell proliferation and apoptosis. Specifically, aminopyridine derivatives have been shown to inhibit TAM family kinases, which play critical roles in cancer biology and immune responses .

The synthesis of 5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine typically involves multi-step organic reactions:

- Formation of the Pyridine Core: Starting from readily available pyridine derivatives, functional groups are introduced through electrophilic substitutions.

- Amination: The introduction of the amino group can be achieved through nucleophilic substitution reactions involving suitable precursors.

- Chlorination: The chlorophenyl moiety can be synthesized via halogenation of a phenol derivative.

- Salt Formation: Finally, the dihydrochloride salt can be formed by reacting the base with hydrochloric acid.

The primary applications of 5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine; dihydrochloride lie within medicinal chemistry, particularly in the development of pharmaceuticals targeting kinase-related pathways. Its potential as an anticancer agent makes it a candidate for further research and development in cancer therapeutics. Moreover, its unique structural features may allow for modifications leading to derivatives with enhanced efficacy or selectivity.

Interaction studies involving 5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine focus on its binding affinity to various protein targets, particularly kinases. Such studies often utilize techniques like surface plasmon resonance or isothermal titration calorimetry to quantify binding interactions and elucidate mechanisms of action. Understanding these interactions is crucial for optimizing the compound's therapeutic profile and minimizing off-target effects.

Several compounds exhibit structural similarities to 5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine; dihydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Key Features | Unique Aspects |

|---|---|---|---|

| 6-Aminopyridin-3-ol | Contains an amino group and hydroxyl group | Potential for hydrogen bonding | Hydroxyl group enhances solubility |

| 4-Chloroaniline | Simple aromatic amine | Basic properties | Lacks heterocyclic structure |

| 5-Chloro-N-(pyridin-2-yl)aniline | Similar heterocyclic structure | Inhibitory activity on kinases | Different substitution pattern affects activity |

| 4-[6-amino-pyridin-3-yl]-phenol | Contains a phenolic hydroxyl group | Antioxidant properties | Hydroxyl group may confer different biological activity |

These compounds illustrate variations in functional groups and substituents that influence their biological activities and applications.